molecular formula C20H25F3N2O3S B10899757 2,2,2-Trifluoroethyl 5-{[4-(1-adamantyl)-1,3-thiazol-2-YL]amino}-5-oxopentanoate

2,2,2-Trifluoroethyl 5-{[4-(1-adamantyl)-1,3-thiazol-2-YL]amino}-5-oxopentanoate

Cat. No.: B10899757
M. Wt: 430.5 g/mol
InChI Key: UNMDINYQRCXPKW-UHFFFAOYSA-N
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Description

2,2,2-Trifluoroethyl 5-{[4-(1-adamantyl)-1,3-thiazol-2-YL]amino}-5-oxopentanoate is a complex organic compound that features a trifluoroethyl group, an adamantyl group, and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoroethyl 5-{[4-(1-adamantyl)-1,3-thiazol-2-YL]amino}-5-oxopentanoate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the formation of the thiazole ring followed by the introduction of the adamantyl group and the trifluoroethyl ester. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, would be essential to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoroethyl 5-{[4-(1-adamantyl)-1,3-thiazol-2-YL]amino}-5-oxopentanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

2,2,2-Trifluoroethyl 5-{[4-(1-adamantyl)-1,3-thiazol-2-YL]amino}-5-oxopentanoate has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Its unique structure makes it a candidate for studying biological interactions, such as enzyme inhibition and receptor binding.

    Medicine: The compound’s potential therapeutic properties are being explored, particularly in the development of new drugs for treating various diseases.

    Industry: It is used in the production of advanced materials, such as polymers and coatings, due to its stability and functional properties.

Mechanism of Action

The mechanism by which 2,2,2-Trifluoroethyl 5-{[4-(1-adamantyl)-1,3-thiazol-2-YL]amino}-5-oxopentanoate exerts its effects involves interactions with specific molecular targets. The adamantyl group provides steric bulk, which can influence binding to enzymes or receptors. The trifluoroethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes. The thiazole ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,2-Trifluoroethyl 5-{[4-(1-adamantyl)-1,3-thiazol-2-YL]amino}-5-oxopentanoate is unique due to its combination of structural features, including the adamantyl group, thiazole ring, and trifluoroethyl ester. This combination imparts distinct chemical and physical properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C20H25F3N2O3S

Molecular Weight

430.5 g/mol

IUPAC Name

2,2,2-trifluoroethyl 5-[[4-(1-adamantyl)-1,3-thiazol-2-yl]amino]-5-oxopentanoate

InChI

InChI=1S/C20H25F3N2O3S/c21-20(22,23)11-28-17(27)3-1-2-16(26)25-18-24-15(10-29-18)19-7-12-4-13(8-19)6-14(5-12)9-19/h10,12-14H,1-9,11H2,(H,24,25,26)

InChI Key

UNMDINYQRCXPKW-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C4=CSC(=N4)NC(=O)CCCC(=O)OCC(F)(F)F

Origin of Product

United States

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